Bezafibrate-d4 -

Bezafibrate-d4

Catalog Number: EVT-1439869
CAS Number:
Molecular Formula: C19H20ClNO4
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bezafibrate-d4 is intended for use as an internal standard for the quantification of bezafibrate by GC- or LC-MS. Bezafibrate is a non-selective agonist of peroxisome proliferator-activated receptors (PPARs; EC50s = 50, 60, and 20 μM for human PPARα, PPARγ, and PPARδ, respectively). It reduces triglyceride levels and the size of lipid droplets in an oleic acid-induced HepaRG hepatocyte model of steatosis when used at a concentration of 25 μM. Bezafibrate (10 mg/kg per day) reduces plasma VLDL and LDL mass and triglyceride and free fatty acid levels in a high-fructose plus lard diet-induced rat model of insulin resistance.

Bezafibrate

  • Compound Description: Bezafibrate is a lipid-lowering drug and a pan-peroxisome proliferator-activated receptor (PPAR) agonist [, , , ]. It is commonly used to treat hyperlipidemia, but studies suggest it may also offer neuroprotective effects in Alzheimer's disease [, , , ]. It reportedly improves mitochondrial function by enhancing mitochondrial fatty acid oxidation, oxidative phosphorylation, and mitochondrial biogenesis [, , ]. Bezafibrate has also shown potential in treating primary biliary cholangitis, a chronic liver disease [, , , , , , , , , ].

Ursodeoxycholic Acid (UDCA)

  • Compound Description: UDCA is the standard treatment for primary biliary cholangitis (PBC), a chronic liver disease [, , , , , ]. Studies have investigated combining UDCA with Bezafibrate for treating PBC, particularly in patients who do not respond adequately to UDCA alone [, , , , ].
  • Relevance: While not structurally related to Bezafibrate-d4, UDCA is frequently studied in combination with Bezafibrate for treating PBC [, , , , ]. This suggests a potential synergistic effect between the two compounds in managing the disease.

Obeticholic Acid (OCA)

  • Relevance: OCA, while not structurally similar to Bezafibrate-d4, represents an alternative treatment option for PBC []. Research explored whether Bezafibrate, with its reported antipruritic effects, could enhance OCA's efficacy in managing cholestasis in PBC patients [].

Eicosapentaenoic Acid (EPA)

  • Compound Description: EPA is an omega-3 fatty acid commonly found in fish oil supplements. It is known for its beneficial effects on cardiovascular health, including reducing triglycerides and improving blood pressure [].
  • Relevance: Although EPA and Bezafibrate-d4 belong to different chemical classes, a study compared their effects on arterial stiffness and oxidative stress in hypertriglyceridemic patients with type 2 diabetes []. The study found Bezafibrate to be more effective than EPA in improving these parameters.

Clofibric Acid, Ciprofibrate, and WY14,643

  • Compound Description: These compounds are hypolipidemic peroxisome proliferators, similar to Bezafibrate [].
  • Relevance: Research demonstrated that these compounds, along with Bezafibrate, could displace oleic acid binding to fatty-acid-binding protein (FABP) []. This suggests that these compounds, like Bezafibrate, interact with FABP and might share similar mechanisms related to their hypolipidemic effects.

LY189585

  • Compound Description: LY189585 is a structural analog of LY171883, a leukotriene D4 antagonist. Studies indicated that LY189585, along with Bezafibrate, could displace oleic acid binding to fatty-acid-binding protein (FABP) [].
  • Relevance: Although LY189585's exact mechanism is unclear, its ability to displace oleic acid from FABP, similar to Bezafibrate, suggests potential shared pathways or interactions within the cell []. Further research might elucidate the specific implications of this shared characteristic.
Overview

Bezafibrate-d4 is a deuterated analog of bezafibrate, a pharmaceutical compound primarily used to treat dyslipidemia. This compound falls under the category of fibrates, which are known for their ability to lower lipid levels in the blood. Bezafibrate acts as a non-selective agonist for peroxisome proliferator-activated receptors (PPARs), which play a critical role in lipid metabolism. The deuterated form, bezafibrate-d4, is particularly valuable in analytical chemistry as an internal standard for quantifying bezafibrate in various biological and environmental samples.

Source and Classification

Bezafibrate-d4 is synthesized from bezafibrate through deuteration processes that incorporate deuterium into the molecular structure. This compound is classified as an organic low-molecular-weight compound and is utilized primarily in research settings for its analytical properties. It is also recognized for its applications in pharmacological studies due to its structural similarity to the parent compound, bezafibrate.

Synthesis Analysis

Methods and Technical Details

The synthesis of bezafibrate-d4 can be achieved through various methods. One notable approach involves the use of N-p-hydroxybenzylethyl-4-chlorobenzamide, sodium hydroxide, acetone, and chloroform in a phase transfer catalysis reaction. This method allows for efficient production under mild conditions, enhancing operational safety and reducing costs associated with solvent handling.

  1. Reagents:
    • N-p-hydroxybenzylethyl-4-chlorobenzamide
    • Sodium hydroxide (aqueous solution)
    • Acetone
    • Chloroform
    • Phase transfer catalyst
  2. Procedure:
    • Combine the reagents in a reactor and heat to 20-40 °C.
    • Slowly add chloroform while maintaining the reaction temperature at 40-60 °C for 1-3 hours.
    • After completion, cool the mixture and extract the product using water.
    • Acidify the aqueous layer to isolate bezafibrate-d4, which can then be purified through recrystallization.

This method has been shown to yield high purity levels exceeding 99% as confirmed by high-performance liquid chromatography (HPLC) analysis .

Molecular Structure Analysis

Structure and Data

The molecular formula of bezafibrate-d4 is C19D4ClNO4C_{19}D_4ClNO_4. The incorporation of deuterium alters its mass but retains the same chemical properties as bezafibrate. The structural characteristics include:

  • A central aromatic ring system.
  • A carboxylic acid functional group.
  • An amide linkage contributing to its biological activity.

The deuterium substitution can be visualized in spectroscopic studies, where it provides distinct peaks that facilitate quantitative analysis via techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Chemical Reactions Analysis

Reactions and Technical Details

Bezafibrate-d4 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:

  1. Esterification: Reacting with alcohols under acidic conditions to form esters.
  2. Hydrolysis: In aqueous environments, bezafibrate-d4 can undergo hydrolysis to regenerate bezafibrate.
  3. Oxidation: The compound can be oxidized to form various metabolites, which are relevant in pharmacokinetic studies.

These reactions are essential for understanding the metabolic pathways of bezafibrate in biological systems and assessing its pharmacological efficacy.

Mechanism of Action

Process and Data

Bezafibrate-d4 functions by activating PPARs, specifically PPAR-alpha, PPAR-gamma, and PPAR-delta. This activation leads to:

  • Enhanced fatty acid oxidation.
  • Increased lipoprotein lipase activity.
  • Decreased triglyceride levels in plasma.

Studies indicate that bezafibrate reduces very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels . The mechanism involves transcriptional regulation of genes involved in lipid metabolism, making it a potent agent for managing dyslipidemia.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bezafibrate-d4 exhibits physical properties similar to those of bezafibrate but with variations due to deuteration:

  • Molecular Weight: Approximately 330 g/mol.
  • Melting Point: Typically ranges from 180 °C to 184 °C.
  • Solubility: Soluble in organic solvents like acetone and chloroform; limited solubility in water.

Chemical properties include stability under standard laboratory conditions, although it may degrade under extreme pH or temperature conditions.

Applications

Scientific Uses

Bezafibrate-d4 serves several significant roles in scientific research:

  1. Analytical Chemistry: Used as an internal standard for quantifying bezafibrate concentrations in biological samples via mass spectrometry techniques .
  2. Pharmacological Research: Assists in studying lipid metabolism and drug interactions within biological systems.
  3. Clinical Studies: Facilitates understanding of drug efficacy and safety profiles in clinical trials involving dyslipidemia treatments.
Chemical Identity and Structural Characterization of Bezafibrate-d4

Isotopic Labeling: Deuterium Substitution Patterns and Positional Analysis

Bezafibrate-d4 (CAS: 1189452-53-6) is a tetra-deuterated isotopologue of the lipid-regulating agent bezafibrate. The deuterium atoms are strategically incorporated at the four hydrogen positions of the 4-chlorophenyl ring, resulting in a C₆D₄Cl moiety instead of C₆H₄Cl. This substitution pattern is confirmed by its SMILES notation: OC(C(C)(C)OC(C=C1)=CC=C1CCNC(C2=C([2H])C([2H])=C(C([2H])=C2[2H])Cl)=O [1] [5] [9]. The deuteration occurs at the ortho and meta positions relative to the chlorine atom, preserving the core pharmacophore while altering mass properties. This labeling minimizes kinetic isotope effects (KIEs) due to the non-labile nature of aromatic C-D bonds, maintaining bioequivalence to the parent compound in receptor binding [4] [8] [9].

  • Application Rationale:Deuterium labeling enhances detection sensitivity in mass spectrometry-based assays by introducing a distinct mass shift (+4 Da). This allows precise tracking of bezafibrate in complex matrices (e.g., environmental samples or biological tissues) without isotopic interference [4].

Molecular Formula and Stereochemical Configuration (C₁₉H₁₆D₄ClNO₄)

Bezafibrate-d4 has a molecular formula of C₁₉H₁₆D₄ClNO₄ and a molecular weight of 365.84 g/mol (vs. 361.82 g/mol for non-deuterated bezafibrate) [1] [3] [9]. The compound retains the same stereochemical configuration as bezafibrate, featuring:

  • A chiral-free structure with no defined stereocenters.
  • A flexible ethylphenoxy linker enabling optimal PPAR binding.
  • A carboxylate group critical for salt formation and solubility [10].

Table 1: Molecular Identity Summary

PropertyBezafibrate-d4Bezafibrate
CAS Number1189452-53-641859-67-0
Molecular FormulaC₁₉H₁₆D₄ClNO₄C₁₉H₂₀ClNO₄
Exact Mass365.8440 g/mol361.1080 g/mol
SMILES Notation[2H]C1=C(C(=C(C(=C1[2H])[2H])Cl)C(=O)NCCC2=CC=C(C=C2)OC(C(=O)O)(C)CClC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)OC(C(=O)O)(C)C

Physicochemical Properties: Solubility, LogP, and Stability Under Varied Conditions

Solubility:

Bezafibrate-d4 exhibits limited water solubility but dissolves readily in organic solvents:

  • DMSO: >10 mg/mL
  • Methanol: Moderate
  • Acetone: Moderate [3] [9].For experimental use, stock solutions are typically prepared in DMSO and diluted in aqueous buffers containing carriers like Tween 80 [3].

Partition Coefficient (LogP):

Experimental LogP values range from 3.46–3.55, indicating high lipophilicity comparable to bezafibrate (LogP = 3.46) [3] [9]. This property facilitates membrane permeability and intracellular target engagement.

Stability:

  • Thermal Stability: Decomposes above 184°C (melting point) [9].
  • Light Sensitivity: Stable under inert, dark conditions.
  • Storage: Long-term stability maintained at –20°C under anhydrous conditions; solutions in DMSO remain stable for 1 month at –20°C [3] [9].

Table 2: Key Physicochemical Parameters

ParameterValueMethod/Notes
LogP3.46–3.55Calculated/Predicted
Boiling Point572.1 ± 45.0 °CAt 760 mmHg
Vapor Pressure0.0 ± 1.7 mmHgAt 25°C
Refractive Index1.583-
Hydrogen Bond Donors2-

Comparative Analysis with Non-Deuterated Bezafibrate

Structural Equivalence:

Bezafibrate-d4 mirrors the non-deuterated parent compound in all structural aspects except the deuterated chlorophenyl ring. This modification does not alter electronic properties or steric bulk, preserving its affinity for peroxisome proliferator-activated receptors (PPARs) [4] [10].

Functional Equivalence:

  • PPAR Agonism: Both compounds activate human PPAR isoforms with similar half-maximal effective concentrations (EC₅₀):
  • PPARα: 50 μM
  • PPARγ: 60 μM
  • PPARδ: 20 μM [2] [10].
  • Hypolipidemic Activity: In vitro studies confirm identical mechanisms of action, including triglyceride reduction and HDL-cholesterol elevation [10].

Analytical Differentiation:

  • Mass Spectrometry: Bezafibrate-d4 shows a +4 Da shift in LC-MS/MS spectra, enabling baseline separation from endogenous bezafibrate. This is critical for avoiding matrix interference in pharmacokinetic studies [4] [9].
  • NMR Spectroscopy: Deuterium incorporation eliminates aromatic proton signals (δ 7.4–8.0 ppm), simplifying metabolite identification [4].

Table 3: Key Spectral Signatures for Differentiation

TechniqueBezafibrate-d4Bezafibrate
HRMS (ESI+)[M+H]⁺ = 366.84[M+H]⁺ = 362.11
¹H NMRAromatic H signals absent (C₆D₄Cl)Aromatic H signals at 7.6–8.1 ppm

Metabolic Implications:

Deuteration may slightly alter metabolic kinetics due to the kinetic isotope effect (KIE), though studies suggest <6% reduction in oxidation rates for deuterated pharmaceuticals [8]. This makes Bezafibrate-d4 a reliable tracer for metabolic pathway studies.

Properties

Product Name

Bezafibrate-d4

IUPAC Name

2-[4-[2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid

Molecular Formula

C19H20ClNO4

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i5D,6D,7D,8D

InChI Key

IIBYAHWJQTYFKB-KDWZCNHSSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Synonyms

2-{4-[2-(4-Chlorobenzamido-d4)ethyl]phenozy}-2-methylpropanoic Acid

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)OC(C)(C)C(=O)O)[2H])[2H])Cl)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.